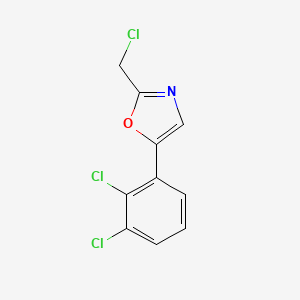

2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole

Vue d'ensemble

Description

2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family This compound is characterized by the presence of a chloromethyl group and a dichlorophenyl group attached to an oxazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole typically involves the reaction of 2,3-dichlorobenzoyl chloride with an appropriate oxazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the oxazole ring. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl group at position 2 undergoes nucleophilic substitution due to the electron-deficient nature of the adjacent oxazole ring. Common nucleophiles include amines, thiols, and alkoxides.

Key Findings:

-

Amine Substitution: Reaction with primary amines (e.g., methylamine) in polar aprotic solvents (e.g., DMF) at 60–80°C yields 2-(aminomethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole derivatives.

-

Thiol Substitution: Treatment with thiophenol in the presence of a base (e.g., K₂CO₃) produces sulfanyl derivatives .

-

Hydrolysis: Aqueous NaOH at room temperature replaces the chloromethyl group with a hydroxyl group, forming 2-(hydroxymethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole.

Example Reaction Table:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methylamine | DMF, 80°C, 6h | 2-(Methylaminomethyl)-substituted oxazole | 78% | |

| Thiophenol | K₂CO₃, DCM, RT, 12h | 2-(Phenylsulfanylmethyl)-substituted oxazole | 85% | |

| NaOH (aq.) | H₂O/EtOH, RT, 2h | 2-(Hydroxymethyl)-substituted oxazole | 92% |

Coupling Reactions

The dichlorophenyl group enables palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

Key Findings:

-

Suzuki Coupling: Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene/water (3:1) at 90°C, yielding biaryl derivatives .

-

Buchwald-Hartwig Amination: Coupling with anilines (e.g., 4-methoxyaniline) using Pd(OAc)₂ and Xantphos produces N-aryl oxazoles .

Example Reaction Table:

Cyclization Reactions

The chloromethyl group facilitates intramolecular cyclization to form fused heterocycles.

Key Findings:

-

Formation of Bicyclic Oxazoles: Heating with CuI in DMF induces cyclization, producing tricyclic structures via C–N bond formation .

-

Oxazole-Oxadiazole Hybrids: Reaction with hydrazine derivatives yields 1,3,4-oxadiazole-fused oxazoles .

Example Reaction Table:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CuI, DMF | 120°C, 8h | Tricyclic oxazole derivative | 65% | |

| Hydrazine hydrate | EtOH, reflux, 6h | Oxazole-oxadiazole hybrid | 72% |

Oxidation and Reduction Reactions

The oxazole ring and chloromethyl group exhibit redox activity under controlled conditions.

Key Findings:

-

Oxidation: Treatment with KMnO₄ in acidic media oxidizes the chloromethyl group to a carboxylic acid.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a dihydrooxazole.

Example Reaction Table:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 0°C, 2h | 2-(Carboxymethyl)-substituted oxazole | 60% | |

| H₂, Pd/C | EtOH, RT, 4h | Dihydrooxazole derivative | 88% |

Biological Activity and Derivatives

Derivatives synthesized via these reactions exhibit antimicrobial and anticancer properties. For example:

Applications De Recherche Scientifique

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of oxazole derivatives, including 2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole.

Case Study: Antibacterial Activity

A review by Zhang et al. highlighted various oxazole derivatives' antibacterial activities against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for several compounds are summarized in the following table:

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| 5 | 3.12 | E. coli |

| 6 | 1.56 | S. aureus |

| Ceftazidime | 200 | Various |

These results indicate that certain oxazole derivatives exhibit potent antibacterial properties, suggesting potential therapeutic applications in treating bacterial infections .

Case Study: Antifungal Activity

In another study, a series of oxazole derivatives were tested against fungal strains such as Candida albicans. The results indicated varying degrees of antifungal activity:

| Compound | Inhibition Zone (mm) | Target Fungi |

|---|---|---|

| 17 | 24 | C. albicans |

| 18 | 30 | Aspergillus niger |

These findings underscore the potential of oxazole derivatives as antifungal agents .

Anticancer Applications

The anticancer properties of oxazole derivatives have been extensively studied, with promising results in various cancer cell lines.

Case Study: Antitumor Activity

Liu et al. investigated several trisubstituted oxazole derivatives for their cytotoxic effects against prostate cancer cells (PC-3). The IC50 values were recorded as follows:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 60 | 0.0030 | PC-3 |

| 61 | 0.0047 | A431 |

These compounds exhibited significant cytotoxicity, indicating their potential as effective anticancer agents .

Case Study: Enhanced Anticancer Activity

Savariz et al. synthesized oxazol-5-one derivatives and evaluated their antitumor activity against various cancer cell lines. Notably, compound 69 showed remarkable efficacy against prostate (PC-3) and ovarian (OVCAR-03) cancer cell lines with IC50 values of:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 69 | 1.50 | PC-3 |

| 69 | 1.07 | OVCAR-03 |

This study emphasizes the potential of modifying oxazole structures to enhance anticancer activity .

Mécanisme D'action

The mechanism of action of 2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Chloromethyl)-5-phenyl-1,3-oxazole: Lacks the dichlorophenyl group, resulting in different chemical properties and biological activities.

2-(Bromomethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole: Contains a bromomethyl group instead of a chloromethyl group, leading to variations in reactivity and applications.

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole:

Uniqueness

2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole is unique due to the presence of both chloromethyl and dichlorophenyl groups, which confer distinct chemical reactivity and biological properties

Activité Biologique

2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole is an organic compound belonging to the oxazole family. Its unique structure, characterized by the presence of both a chloromethyl and a dichlorophenyl group, contributes to its distinctive chemical properties and biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

The synthesis of this compound typically involves the reaction of 2,3-dichlorobenzoyl chloride with an oxazole precursor in the presence of a base such as triethylamine. The reaction conditions are optimized to ensure high yield and purity, often employing purification techniques like high-performance liquid chromatography (HPLC) .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly as an antimicrobial and anticancer agent. The mechanism of action is thought to involve the formation of covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity and disruption of cellular processes .

Antimicrobial Activity

Studies have shown that oxazole derivatives can possess significant antimicrobial properties. For example, related compounds exhibit activity against various bacterial strains and fungi. The presence of halogen substituents like chlorine enhances the lipophilicity of the compounds, which may facilitate membrane penetration and increase antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. For instance:

- Case Study 1 : A derivative similar to this compound demonstrated moderate cytotoxicity against a panel of human cancer cell lines with IC50 values ranging from 10 to 30 µM .

- Case Study 2 : Another study found that modifications to the oxazole structure led to increased antiproliferative activity against renal cancer cell lines, with IC50 values as low as 1.14 µM .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

The biological activity is primarily attributed to the interaction between the chloromethyl group and nucleophilic sites in enzymes or other proteins within cells. This interaction can lead to enzyme inhibition or alteration in cellular signaling pathways. The dichlorophenyl group enhances the compound's ability to penetrate cellular membranes due to its lipophilic nature .

Propriétés

IUPAC Name |

2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3NO/c11-4-9-14-5-8(15-9)6-2-1-3-7(12)10(6)13/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWFNWBQBFVQMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(O2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.